molecular formula C12H23N2O2P B12520483 Piperidine, 1,1'-(acetylphosphinylidene)bis- CAS No. 652975-41-2

Piperidine, 1,1'-(acetylphosphinylidene)bis-

Cat. No.: B12520483
CAS No.: 652975-41-2
M. Wt: 258.30 g/mol
InChI Key: JRYFENUQAJXJTQ-UHFFFAOYSA-N
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Description

Piperidine, 1,1’-(acetylphosphinylidene)bis- is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms The compound 1,1’-(acetylphosphinylidene)bis- is characterized by the presence of an acetylphosphinylidene group, which adds unique properties to the piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1,1’-(acetylphosphinylidene)bis- typically involves the reaction of piperidine with acetylphosphinylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of Acetylphosphinylidene Chloride: This intermediate is prepared by reacting acetyl chloride with phosphorus trichloride.

    Reaction with Piperidine: The acetylphosphinylidene chloride is then reacted with piperidine in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

On an industrial scale, the production of piperidine, 1,1’-(acetylphosphinylidene)bis- can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that facilitate the reaction can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1,1’-(acetylphosphinylidene)bis- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetylphosphinylidene group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylphosphinylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, phosphine oxides, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Piperidine, 1,1’-(acetylphosphinylidene)bis- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of piperidine, 1,1’-(acetylphosphinylidene)bis- involves its interaction with specific molecular targets. The acetylphosphinylidene group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom.

    Piperine: An alkaloid found in black pepper with a piperidine moiety.

    Piperidinone: A ketone derivative of piperidine.

Uniqueness

Piperidine, 1,1’-(acetylphosphinylidene)bis- is unique due to the presence of the acetylphosphinylidene group, which imparts distinct chemical and biological properties

Properties

CAS No.

652975-41-2

Molecular Formula

C12H23N2O2P

Molecular Weight

258.30 g/mol

IUPAC Name

1-di(piperidin-1-yl)phosphorylethanone

InChI

InChI=1S/C12H23N2O2P/c1-12(15)17(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H2,1H3

InChI Key

JRYFENUQAJXJTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)P(=O)(N1CCCCC1)N2CCCCC2

Origin of Product

United States

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